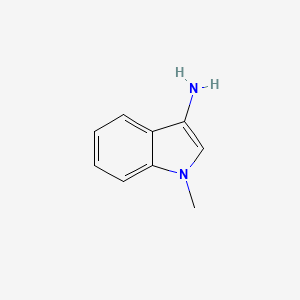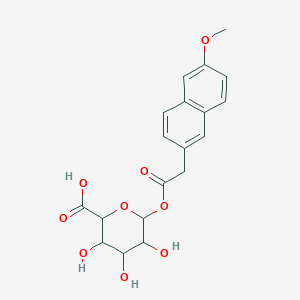
Demethyl naproxen acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyl naproxen acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C19H20O9 and a molecular weight of 392.36. It is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethyl naproxen acyl-beta-D-glucuronide involves the conjugation of naproxen with glucuronic acid. The reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the naproxen molecule. The reaction conditions often include a buffered aqueous solution and a controlled temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent yield of the compound. The product is then purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Demethyl naproxen acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent naproxen form.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
Demethyl naproxen acyl-beta-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Employed in studies of drug metabolism and the role of glucuronidation in drug clearance.
Medicine: Investigated for its potential effects on inflammation and pain management.
Industry: Utilized in the development of new NSAID derivatives with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of demethyl naproxen acyl-beta-D-glucuronide involves its interaction with specific enzymes and molecular targets. The compound is metabolized by UGT enzymes, leading to the formation of glucuronide conjugates. These conjugates are then excreted from the body, aiding in the clearance of the parent drug, naproxen. The molecular targets include various UGT isoforms, which play a crucial role in the glucuronidation process .
Comparison with Similar Compounds
Similar Compounds
Naproxen acyl-glucuronide: A similar compound that undergoes glucuronidation but lacks the demethylation.
Zomepirac acyl-glucuronide: Another NSAID derivative that forms glucuronide conjugates.
Ketoprofen acyl-glucuronide: An NSAID that undergoes similar metabolic pathways
Uniqueness
Demethyl naproxen acyl-beta-D-glucuronide is unique due to its specific structure, which includes a demethylated naproxen moiety conjugated with glucuronic acid. This structural uniqueness allows for distinct interactions with UGT enzymes and different metabolic pathways compared to other similar compounds .
Properties
Molecular Formula |
C19H20O9 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25) |
InChI Key |
IPKOMFMTOUPAMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)
![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)
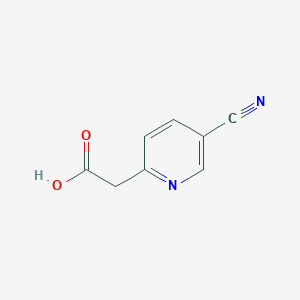

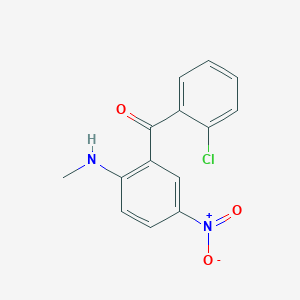
![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
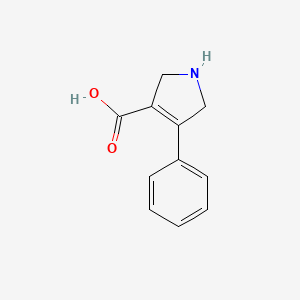
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
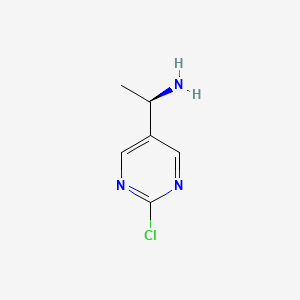
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
